2-Mes-ADP

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGCIHMNWOBSU-MSQVLRTGSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na3O10P2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017431 |

Source

|

| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475193-31-8 |

Source

|

| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Analysis of 2-Mes-ADP and ADP Receptor Affinity at P2Y Purinergic Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the receptor affinity of the endogenous nucleotide agonist Adenosine Diphosphate (ADP) and its synthetic, more stable analog, 2-Methylthioadenosine Diphosphate (2-Mes-ADP). We delve into the nuances of their interactions with the P2Y family of G protein-coupled receptors (GPCRs), with a particular focus on the therapeutically relevant P2Y1, P2Y12, and P2Y13 subtypes. This guide will explore the quantitative differences in binding affinities, discuss the underlying experimental methodologies for their determination, and illustrate the downstream signaling consequences of these interactions. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these compounds in their scientific endeavors.

Introduction: The P2Y Receptor Family - Key Players in Purinergic Signaling

The P2Y receptors are a family of eight distinct G protein-coupled receptors (GPCRs) in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by extracellular nucleotides such as adenosine triphosphate (ATP), ADP, uridine triphosphate (UTP), and uridine diphosphate (UDP).[1][2] These receptors are ubiquitously expressed throughout the body and are integral to a vast array of physiological processes, including platelet aggregation, vasodilation, immune responses, and neurotransmission.[1][2] Their involvement in such critical functions makes them attractive targets for therapeutic intervention in a variety of diseases.[3][4][5]

The ADP-sensitive P2Y receptors, namely P2Y1, P2Y12, and P2Y13, are of particular interest in the fields of thrombosis, inflammation, and neurobiology.[1][6] ADP, the endogenous agonist for these receptors, plays a pivotal role in hemostasis and thrombosis. However, its rapid degradation by ectonucleotidases in the extracellular space limits its utility in experimental settings. This has led to the development of more stable synthetic analogs, such as 2-Mes-ADP, which has become an invaluable tool for probing the function of these receptors.[7]

Ligand Profile: ADP vs. 2-Mes-ADP

Adenosine Diphosphate (ADP) is the endogenous cognate agonist for the P2Y1, P2Y12, and P2Y13 receptors.[8] Its primary physiological role is in promoting platelet aggregation, a critical step in blood clotting.[9]

2-Methylthioadenosine Diphosphate (2-Mes-ADP) is a potent synthetic analog of ADP.[7] The key structural modification is the substitution of a methylthio group at the 2-position of the adenine ring. This modification confers increased stability against enzymatic degradation and, as will be discussed, significantly alters its affinity and selectivity for P2Y receptor subtypes.[3][7]

Comparative Receptor Affinity

The affinity of a ligand for its receptor is a critical determinant of its biological activity. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity. In functional assays, the half-maximal effective concentration (EC50) is used to describe the potency of an agonist.

2-Mes-ADP generally exhibits a higher affinity and potency for the ADP-sensitive P2Y receptors compared to ADP.[7][10][11] This enhanced affinity is a key reason for its widespread use in research.

Table 1: Comparative Affinity and Potency of 2-Mes-ADP and ADP at Human P2Y Receptors

| Receptor | Ligand | Affinity/Potency (nM) | Parameter | Source(s) |

| P2Y1 | 2-Mes-ADP | 5.13 | EC50 | [12] |

| ADP | Generally less potent than 2-Mes-ADP | - | [7][11] | |

| P2Y12 | 2-Mes-ADP | 0.89 - 5 | EC50 | [12][13] |

| ADP | Generally less potent than 2-Mes-ADP | - | [7][10] | |

| P2Y13 | 2-Mes-ADP | 6.2 - 19 | EC50 | [12][13] |

| ADP | Potency can be similar to or greater than 2-Mes-ADP depending on the assay | EC50 | [3][14] |

Expert Insights: The data clearly indicates that for P2Y1 and P2Y12 receptors, 2-Mes-ADP is a more potent agonist than the endogenous ligand, ADP.[10][11][12][13] This is a crucial consideration in experimental design, as lower concentrations of 2-Mes-ADP are required to elicit a maximal response. For the P2Y13 receptor, the relative potency of 2-Mes-ADP and ADP can vary depending on the specific experimental conditions and the signaling pathway being measured.[3][14] This highlights the importance of carefully selecting and validating assay conditions. The increased potency of 2-Mes-ADP is attributed to the 2-methylthio substitution, which is thought to enhance the interaction with the ligand-binding pocket of the P2Y1 and P2Y12 receptors.

Experimental Determination of Receptor Affinity: A Self-Validating Protocol

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[15] The following protocol provides a robust framework for a competitive binding assay to determine the Ki of a test compound (e.g., ADP) using a radiolabeled ligand (e.g., [³H]2-Mes-ADP).

Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of unlabeled ADP for the P2Y12 receptor by competing with the binding of [³H]2-Mes-ADP.

Materials:

-

Cell membranes expressing the human P2Y12 receptor.

-

[³H]2-Mes-ADP (radioligand).

-

Unlabeled 2-Mes-ADP (for non-specific binding determination).

-

Unlabeled ADP (test compound).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the P2Y12 receptor.[16] Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]2-Mes-ADP, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled 2-Mes-ADP (e.g., 10 µM), 50 µL of [³H]2-Mes-ADP, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of unlabeled ADP, 50 µL of [³H]2-Mes-ADP, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[16] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (ADP) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

The differential affinities of ADP and 2-Mes-ADP for P2Y receptors translate into distinct downstream signaling events. P2Y receptors couple to different classes of heterotrimeric G proteins, initiating specific intracellular signaling cascades.[1][17][18]

-

P2Y1 Receptor: Couples primarily to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

P2Y12 and P2Y13 Receptors: Couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the Gi protein can also activate other effectors, such as phosphoinositide 3-kinase (PI3K).

Signaling Pathway Diagram

Caption: P2Y receptor signaling pathways.

Conclusion and Future Directions

The comparison of receptor affinities between ADP and its synthetic analog, 2-Mes-ADP, reveals critical insights for researchers in purinergic signaling and drug development. 2-Mes-ADP's enhanced potency at P2Y1 and P2Y12 receptors, coupled with its metabolic stability, solidifies its role as an indispensable research tool. Understanding these affinity differences is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting the P2Y receptor family.

Future research should continue to explore the structural basis for these affinity differences through techniques like cryo-electron microscopy. Furthermore, the development of novel P2Y receptor ligands with even greater subtype selectivity will be crucial for dissecting the specific physiological roles of each receptor and for developing more targeted and effective therapies for thrombotic and inflammatory diseases.

References

-

A Selective P2Y Purinergic Receptor Agonist 2-MesADP Enhances Locomotor Recovery after Acute Spinal Cord Injury. European Neurology. [Link]

-

Evidence for Two Distinct G-protein-coupled ADP Receptors Mediating Platelet Activation. Journal of Biological Chemistry. [Link]

-

Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs. Journal of Clinical Investigation. [Link]

-

P2y(12), a new platelet ADP receptor, target of clopidogrel. Biochemical and Biophysical Research Communications. [Link]

-

Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Frontiers in Pharmacology. [Link]

-

Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets. International Journal of Molecular Sciences. [Link]

-

Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor. British Journal of Pharmacology. [Link]

-

P2Y nucleotide receptors: Promise of therapeutic applications. ACS Chemical Biology. [Link]

-

Comparison of the P2Y 12 R-2MeSADP (agonist) and P2Y 12 R-AZD1283 (antagonist) complexes. ResearchGate. [Link]

-

P2Y12 Platelet Receptor: Mechanism of platelet aggregation. YouTube. [Link]

-

The P2Y Receptors Part 1. YouTube. [Link]

-

Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y 12 Antagonists in a cAMP- and Calcium-Dependent Manner. International Journal of Molecular Sciences. [Link]

-

Molecular pharmacology, physiology, and structure of the P2Y receptors. Molecular Pharmacology. [Link]

-

P2Y receptor. Wikipedia. [Link]

-

P2Y12. Wikipedia. [Link]

-

Coupling of P2Y receptors to G proteins and other signaling pathways. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Delineation of ligand binding and receptor signaling activities of purified P2Y receptors reconstituted with heterotrimeric G proteins. Methods in Cell Biology. [Link]

-

Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Pharmacological Research. [Link]

-

G protein-coupled receptor. Wikipedia. [Link]

-

Ligand-based methods as potential solutions to GPCR drug discovery limitations. Creasara. [Link]

-

Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

GPCR Pathway. Creative Diagnostics. [Link]

-

Coupling of P2Y receptors to G proteins and other signaling pathways. PubMed. [Link]

-

Central role of the P2Y12 receptor in platelet activation. Journal of Thrombosis and Haemostasis. [Link]

-

development of a p2y14 radioligand binding assay. ResearchGate. [Link]

-

G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. [Link]

-

Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Molecular Biosciences. [Link]

-

Advances in Computational Techniques to Study GPCR-Ligand Recognition. Trends in Pharmacological Sciences. [Link]

-

Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

- 1. Molecular pharmacology, physiology, and structure of the P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2Y receptor - Wikipedia [en.wikipedia.org]

- 3. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-based methods as potential solutions to GPCR drug discovery limitations - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. karger.com [karger.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner [mdpi.com]

- 10. P2y(12), a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics-reports.org [biophysics-reports.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Coupling of P2Y receptors to G proteins and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the P2Y Receptor Selectivity of 2-Methylthioadenosine Diphosphate (2-MeSADP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and widely utilized agonist for the P2Y subfamily of purinergic receptors. As a stable analog of adenosine diphosphate (ADP), it has become an indispensable pharmacological tool for elucidating the complex roles of ADP-sensitive P2Y receptors, namely P2Y1, P2Y12, and P2Y13. These receptors are critical mediators in a host of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and neurotransmission.[1] Understanding the distinct selectivity and potency of 2-MeSADP at each of these receptor subtypes is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting the purinergic signaling axis. This guide provides a comprehensive analysis of 2-MeSADP's selectivity profile, delves into the downstream signaling pathways of each receptor, and furnishes detailed, field-proven protocols for empirically determining ligand selectivity.

The Landscape of ADP-Sensitive P2Y Receptors

The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) in humans, which are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[2] Among these, P2Y1, P2Y12, and P2Y13 are distinguished by their primary activation by ADP.[3]

-

P2Y1 Receptor: Primarily coupled to Gq/11 proteins, the activation of P2Y1 initiates the phospholipase C (PLC) pathway.[4] This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), culminating in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[5][6] In platelets, P2Y1 activation is responsible for initiating shape change and weak, transient aggregation.[7][8]

-

P2Y12 Receptor: A crucial target for antithrombotic drugs, the P2Y12 receptor couples to Gi/o proteins.[9] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] This reduction in cAMP is essential for amplifying and sustaining the platelet aggregation response initiated by P2Y1 and other agonists.[7][12]

-

P2Y13 Receptor: The most recently identified of the trio, the P2Y13 receptor is structurally similar to P2Y12 and also primarily couples to Gi, leading to the inhibition of adenylyl cyclase.[13][14] However, emerging evidence suggests it can engage in more versatile signaling, potentially involving Gs or Gq proteins and activating MAPK or PI3K/Akt pathways under certain conditions.[15] Its functions are being actively explored in metabolism, bone homeostasis, and neuroprotection.[15]

2-MeSADP: A High-Affinity Purinergic Agonist

2-MeSADP is a synthetic analog of ADP, modified with a methylthio group at the 2-position of the adenine ring. This modification confers enhanced potency and greater resistance to degradation by ectonucleotidases compared to its endogenous counterpart, ADP. These properties make it a more reliable and potent tool for in vitro and in vivo studies.

Quantitative Selectivity Profile of 2-MeSADP

2-MeSADP is a potent agonist at all three ADP-sensitive P2Y receptors but exhibits a distinct profile of potency across the subtypes. This differential activity is critical for experimental design. While often used as a pan-agonist for these receptors, it is most potent at the P2Y12 receptor.[9]

The table below summarizes the functional potency (EC50/pEC50) of 2-MeSADP at human and other species' P2Y1, P2Y12, and P2Y13 receptors, as determined by various functional assays.

| Receptor Subtype | Species | Potency (EC50) | Potency (pEC50) | Citation(s) |

| P2Y1 | Human | 5.13 nM | 8.29 | [16] |

| Rat | 0.58 nM | - | [16] | |

| P2Y12 | Human | 0.89 nM - 5 nM | 9.05 | [16][17] |

| Rat | 0.89 nM | - | [16] | |

| P2Y13 | Human | 19 nM | - | [17] |

| Mouse | 6.2 nM | - | [16][17] | |

| EC50 (Half maximal effective concentration) is the concentration of an agonist that gives a response halfway between the baseline and maximum response. pEC50 is the negative logarithm of the EC50 value. |

Analysis of Selectivity: From the data, it is evident that 2-MeSADP generally displays the highest potency for the P2Y12 receptor, followed by P2Y1 and then P2Y13 in humans. The sub-nanomolar to low nanomolar EC50 values across all three receptors underscore its high affinity.[16][17] This potent, albeit not entirely selective, profile means that at concentrations required to fully activate P2Y1 or P2Y13, the P2Y12 receptor will also be strongly activated. Researchers must use this data to carefully titrate 2-MeSADP concentrations or employ subtype-selective antagonists to isolate the effects of a single receptor.

Receptor-Specific Signaling Pathways

Activation of P2Y1, P2Y12, and P2Y13 by 2-MeSADP initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to designing functional readouts for selectivity assays.

P2Y1 Signaling Cascade

The P2Y1 receptor couples to Gαq, which activates Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4]

Caption: P2Y1 receptor Gq-mediated signaling pathway.

P2Y12 & P2Y13 Signaling Cascades

Both P2Y12 and P2Y13 receptors couple to Gαi. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP).[9][14] The Gβγ subunits released upon activation can also modulate other effectors, such as ion channels and PI3K.

Caption: Experimental workflow for assessing P2Y receptor selectivity.

A. Radioligand Binding Assay (Measures Affinity, Ki)

This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor. [18]It uses a radiolabeled ligand (e.g., [³³P]2-MeSADP) to compete with the unlabeled test compound (2-MeSADP) for binding to membranes prepared from cells expressing the target receptor.

Self-Validating System & Causality:

-

Principle: The ability of unlabeled 2-MeSADP to displace the bound radioligand is proportional to its binding affinity (Ki).

-

Target: Membranes from HEK293 or CHO cells transiently or stably expressing human P2Y1, P2Y12, or P2Y13.

-

Radioligand: [³³P]2-MeSADP is a high-affinity ligand suitable for all three receptors. [19]* Nonspecific Binding Control: Determined in the presence of a high concentration of a non-radioactive, potent antagonist (e.g., MRS2500 for P2Y1) or agonist to saturate all specific binding sites. This is crucial for isolating the signal of interest.

Step-by-Step Protocol:

-

Membrane Preparation: Culture and harvest cells expressing the receptor of interest. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes (5-20 µg protein/well), a fixed concentration of [³³P]2-MeSADP (typically near its Kd value), and serial dilutions of unlabeled 2-MeSADP.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 2-MeSADP. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

B. Calcium Mobilization Assay (Measures Gq-Functional Potency, EC50)

This assay is ideal for measuring the functional response of Gq-coupled receptors like P2Y1. [20]It uses a calcium-sensitive fluorescent dye to detect the increase in intracellular calcium following receptor activation. [21] Self-Validating System & Causality:

-

Principle: The intensity of the fluorescence signal is directly proportional to the intracellular calcium concentration, providing a real-time measure of P2Y1 activation.

-

Target: Whole cells (e.g., HEK293) expressing the P2Y1 receptor.

-

Dye Loading: Cells are pre-loaded with a cell-permeant calcium indicator dye (e.g., Fluo-4 AM). Intracellular esterases cleave the AM ester, trapping the fluorescent dye inside the cell.

-

Positive Control: A maximal effective concentration of a known P2Y1 agonist (like ADP or 2-MeSADP itself) is used to confirm cell viability and proper assay function.

-

Negative Control: Untransfected cells should show no response to the agonist, confirming the signal is receptor-specific.

Step-by-Step Protocol:

-

Cell Plating: Plate P2Y1-expressing cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and add a loading buffer containing Fluo-4 AM and an anion-exchange inhibitor like probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Signal Detection: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument measures baseline fluorescence before automatically injecting serial dilutions of 2-MeSADP.

-

Measurement: Record the fluorescence intensity kinetically for 1-3 minutes immediately following compound addition. [22]6. Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of 2-MeSADP and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

C. cAMP Inhibition Assay (Measures Gi-Functional Potency, EC50)

This assay measures the functional response of Gi-coupled receptors like P2Y12 and P2Y13 by quantifying their ability to inhibit cAMP production. [23] Self-Validating System & Causality:

-

Principle: P2Y12/13 activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP.

-

Causality of Forskolin: Basal cAMP levels are often too low to detect a robust decrease. Therefore, adenylyl cyclase is first stimulated with forskolin. This elevates the cAMP level, creating a large signal window against which the inhibitory effect of the Gi-coupled receptor agonist can be accurately measured.

-

Target: Whole cells expressing P2Y12 or P2Y13.

-

Detection Method: Competitive immunoassays (e.g., HTRF, ELISA) are commonly used, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

Step-by-Step Protocol:

-

Cell Stimulation: Plate cells expressing P2Y12 or P2Y13. Pre-incubate the cells with serial dilutions of 2-MeSADP for 15-30 minutes.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for another 15-30 minutes.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit. This releases the intracellular cAMP.

-

cAMP Detection (HTRF Example): Transfer the cell lysate to an assay plate. Add the HTRF detection reagents: a cAMP-d2 (acceptor) conjugate and an anti-cAMP antibody labeled with a cryptate (donor).

-

Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission signals, which is inversely proportional to the amount of cAMP produced. Plot the percent inhibition of the forskolin response against the log concentration of 2-MeSADP. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Implications for Research and Drug Development

The detailed characterization of 2-MeSADP's activity is foundational for its use as a pharmacological tool.

-

Probing Physiology: By understanding its potency profile, researchers can use 2-MeSADP in tissue preparations or in vivo models to investigate the combined roles of ADP-sensitive P2Y receptors. When combined with selective antagonists (e.g., MRS2500 for P2Y1, Cangrelor for P2Y12), the specific contribution of each receptor subtype can be dissected.

-

Drug Discovery Benchmark: 2-MeSADP serves as a crucial reference compound in drug discovery campaigns. Novel agonists or antagonists are often benchmarked against its high potency. Screening new compounds against all three receptors is essential to ensure desired selectivity and avoid off-target effects that could confound clinical outcomes. For instance, a compound intended to antagonize P2Y12 for antithrombotic therapy should be tested for any unintended agonist or antagonist activity at P2Y1 and P2Y13. [13]

Conclusion

2-Methylthioadenosine diphosphate is a powerful agonist that potently activates P2Y1, P2Y12, and P2Y13 receptors. Its highest potency is typically observed at the P2Y12 subtype, a critical detail for the design and interpretation of pharmacological studies. A rigorous, multi-faceted experimental approach, combining binding and pathway-specific functional assays, is required to fully delineate its selectivity profile. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently employ 2-MeSADP as a tool and to advance the development of next-generation therapeutics targeting the purinergic system.

References

-

P2Y Purinergic Receptor Signaling Pathway - GeneGlobe. (n.d.). QIAGEN. [Link]

-

The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels. (2005). Journal of Thrombosis and Haemostasis. [Link]

-

P2Y receptor - Wikipedia. (2023, December 1). In Wikipedia. [Link]

-

What are P2Y12 receptor agonists and how do they work? - Patsnap Synapse. (2024, June 25). Patsnap. [Link]

-

Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B. (2024). Basic & Clinical Pharmacology & Toxicology. [Link]

-

Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. (2020). International Journal of Molecular Sciences. [Link]

-

Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (2025). Journal of Medicinal Chemistry. [Link]

-

P2Y receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

P2Y1 receptor - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Development of selective agonists and antagonists of P2Y receptors. (2007). Purinergic Signalling. [Link]

-

Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. (2004). Molecular Pharmacology. [Link]

-

Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5′-O-(1-boranotriphosphate) derivatives. (2004). British Journal of Pharmacology. [Link]

-

The Molecular Mechanism of P2Y1 Receptor Activation. (2016). The Journal of Biological Chemistry. [Link]

-

Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells. (2011). British Journal of Pharmacology. [Link]

-

development of a p2y14 radioligand binding assay. (A) saturation... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023). International Journal of Molecular Sciences. [Link]

-

An Update on P2Y13 Receptor Signalling and Function. (2017). Advances in Experimental Medicine and Biology. [Link]

-

Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. (2015). Journal of Computer-Aided Molecular Design. [Link]

-

Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. [Link]

-

Purinergic Receptor P2Y13 Controls Activation and Mode of Division in Subependymal Adult Neural Stem Cells. (2024). bioRxiv. [Link]

-

The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2023). International Journal of Molecular Sciences. [Link]

-

Potency (pEC 50 ) of NF546 at P2Y receptors (calcium assay). (n.d.). ResearchGate. [Link]

-

Insights into platelet P2Y12 receptor activation. (2015). Blood. [Link]

-

2MeSADP | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. (2016). American Journal of Physiology-Cell Physiology. [Link]

-

P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2. (2008). Proceedings of the National Academy of Sciences. [Link]

-

New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors. (2016). Journal of Medicinal Chemistry. [Link]

-

Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization. (1994). The Journal of Neuroscience. [Link]

-

The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. (2023). International Journal of Molecular Sciences. [Link]

-

What are P2Y13 receptor agonists and how do they work? - Patsnap Synapse. (2024, June 25). Patsnap. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

Role of P2Y Receptors in Platelet Extracellular Vesicle Release. (2020). International Journal of Molecular Sciences. [Link]

-

Real-Time Calcium Imaging: Sub-Second Detection Made Easy. (2025, June 11). YouTube. [Link]

-

Agonists and antagonists for P2 receptors. (2015). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. P2Y receptor - Wikipedia [en.wikipedia.org]

- 3. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]

- 15. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. agilent.com [agilent.com]

- 22. youtube.com [youtube.com]

- 23. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

2-MeSADP: Mechanisms and Protocols in Platelet Aggregation

Topic: Biological Mechanism of 2-MeSADP in Platelet Aggregation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylthioadenosine-5'-diphosphate (2-MeSADP) is a synthetic analogue of adenosine diphosphate (ADP) characterized by a methylthiol substitution at the C-2 position of the adenine ring. This modification confers two critical properties: enhanced potency at purinergic receptors (P2Y1 and P2Y12) and resistance to hydrolysis by ectonucleotidases (CD39/CD73).

While ADP is the physiological agonist, its rapid degradation in experimental settings often leads to reversible aggregation artifacts. 2-MeSADP serves as a robust tool for dissecting the "dual-receptor" model of platelet activation, specifically allowing researchers to isolate P2Y12-mediated stabilization events from P2Y1-mediated shape change when used with selective antagonists.

Molecular Pharmacology

2.1 Receptor Affinity and Potency

2-MeSADP acts as a full agonist at both G-protein coupled receptors (GPCRs) responsible for ADP-induced aggregation.

| Receptor | G-Protein Coupling | Physiological Role | 2-MeSADP Potency ( | ADP Potency ( |

| P2Y1 | Calcium mobilization, Shape change | ~6–20 nM | ~1,000–8,000 nM | |

| P2Y12 | cAMP inhibition, Aggregation stability | ~0.3–5 nM | ~70–100 nM |

Note: Potency values vary by species and assay conditions but consistently demonstrate 2-MeSADP’s 100- to 1000-fold higher potency compared to ADP.

2.2 Stability Profile

Endogenous ADP is rapidly hydrolyzed to AMP and Adenosine (an inhibitor of aggregation) by endothelial and platelet-surface ectonucleotidases. 2-MeSADP is highly resistant to this hydrolysis, maintaining stable receptor occupancy. This makes it the agonist of choice for:

-

Long-duration aggregation studies.

-

Equilibrium binding assays.

-

Evaluating P2Y12 antagonists (e.g., clopidogrel, ticagrelor) where sustained receptor pressure is required.

Biological Mechanism: The Dual-Hit Model

Platelet aggregation via ADP receptors requires the co-activation of two distinct signaling pathways. 2-MeSADP activates both simultaneously, but its effects can be deconvoluted using specific antagonists (e.g., MRS2179 for P2Y1).

3.1 The P2Y1 Pathway (

- Initiation)

Binding of 2-MeSADP to P2Y1 triggers

-

PLC

Activation: Hydrolysis of -

Calcium Flux:

triggers -

Phenotype: Rapid platelet shape change (sphering) and weak, reversible aggregation.

3.2 The P2Y12 Pathway (

- Stabilization)

Binding of 2-MeSADP to P2Y12 triggers

-

Adenylyl Cyclase Inhibition:

inhibits AC, preventing the formation of cAMP. -

PKA Suppression: Lower cAMP levels reduce Protein Kinase A (PKA) activity. Since PKA naturally inhibits platelet activation (by phosphorylating VASP and

receptors), its suppression "disinhibits" the platelet. -

PI3K Activation:

subunits activate PI3K, supporting integrin -

Phenotype: Sustained, irreversible aggregation and granule secretion.

3.3 Pathway Visualization

Caption: Dual-pathway activation by 2-MeSADP. P2Y1 drives calcium/shape change, while P2Y12 lowers cAMP (via AC inhibition) to stabilize aggregation.

Experimental Protocols

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Measure the potency of 2-MeSADP in inducing irreversible aggregation.

Reagents:

-

2-MeSADP Stock: 10 mM in sterile distilled water (Store at -20°C).

-

Buffer: Tyrode’s buffer (pH 7.4).

-

Sample: Platelet-Rich Plasma (PRP) adjusted to

platelets/mL.

Workflow:

-

Preparation: Thaw 2-MeSADP stock. Prepare working dilutions in Tyrode’s buffer to achieve final bath concentrations of 1 nM, 10 nM, 100 nM, and 1 µM.

-

Baseline: Place 450 µL PRP in the aggregometer cuvette. Incubate at 37°C for 2 minutes with stirring (1200 rpm).

-

Induction: Add 50 µL of 2-MeSADP working solution.

-

Measurement: Record light transmission for 6–10 minutes.

-

Note: Unlike ADP, 2-MeSADP should produce a single, fused wave of aggregation without disaggregation at concentrations >10 nM.

-

-

Analysis: Calculate % Maximum Aggregation. Plot dose-response curve to determine

.

Self-Validation Check:

-

If the curve shows rapid disaggregation (return to baseline), check for P2Y12 dysfunction or insufficient agonist concentration.

-

If no shape change is observed (flat line before aggregation), check P2Y1 integrity.

Protocol B: VASP Phosphorylation Assay (Flow Cytometry)

Objective: Specifically assess P2Y12 receptor function (or inhibition) by measuring VASP phosphorylation levels.[1]

Principle:

-

PGE1 increases cAMP

High VASP-P. -

2-MeSADP (via P2Y12) inhibits cAMP

Low VASP-P. -

Result: In functional platelets, 2-MeSADP reduces the PGE1-induced VASP-P signal. In P2Y12-blocked platelets (e.g., treated with clopidogrel), VASP-P remains high despite 2-MeSADP addition.

Workflow:

-

Blood Collection: Citrated whole blood.[2]

-

Incubation (3 Tubes):

-

Tube 1 (Resting): PBS/Buffer.

-

Tube 2 (PGE1): PGE1 (1 µM) alone.

-

Tube 3 (PGE1 + Agonist): PGE1 (1 µM) + 2-MeSADP (10 µM).

-

-

Fixation: Incubate 10 mins at Room Temp. Add fixative (Paraformaldehyde) immediately to "freeze" phosphorylation state.

-

Permeabilization & Staining: Permeabilize cells and stain with mouse anti-human VASP-P (Ser239) antibody, followed by FITC-secondary.

-

Flow Cytometry: Gate on platelets (CD61+). Measure Mean Fluorescence Intensity (MFI).

Calculation (Platelet Reactivity Index - PRI):

-

High PRI (>50%): Functional P2Y12 (2-MeSADP successfully reduced VASP-P).

-

Low PRI (<20%): Blocked P2Y12 (2-MeSADP failed to reduce VASP-P).

Experimental Logic & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Reversible Aggregation | 2-MeSADP concentration too low (<10 nM) or P2Y12 defect. | Increase concentration to 100 nM. If still reversible, suspect P2Y12 antagonism or defect. |

| No Shape Change | P2Y1 blockade or Calcium deficiency. | Ensure buffer contains physiological |

| Inconsistent Potency | Oxidation of Thiol group. | 2-MeSADP is sensitive to oxidation. Use aliquots stored at -20°C; do not freeze-thaw repeatedly. |

| Species Variability | Canine/Rat platelets are hyper-reactive. | Dog platelets aggregate strongly to 2-MeSADP without need for co-factors; Human platelets may require higher doses for comparable max amplitude. |

Visualization of VASP Assay Logic

Caption: VASP Assay Logic. 2-MeSADP counteracts PGE1-induced phosphorylation. The difference in fluorescence quantifies P2Y12 functionality.

References

-

P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets. International Journal of Molecular Sciences. Available at: [Link]

-

The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor, Can Inhibit Human Platelet Aggregation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Agonist-bound structure of the human P2Y12 receptor. Nature. Available at: [Link]

-

VASPFix for measurement of VASP phosphorylation in platelets and for monitoring effects of P2Y12 antagonists. Cytometry Part B: Clinical Cytometry. Available at: [Link]

-

Standardization of Light Transmission Aggregometry for Diagnosis of Platelet Disorders. Thrombosis and Haemostasis. Available at: [Link]

Sources

2-Mes-ADP molecular weight and chemical structure analysis

An In-depth Technical Guide to the Molecular Weight and Chemical Structure Analysis of 2-Mes-ADP

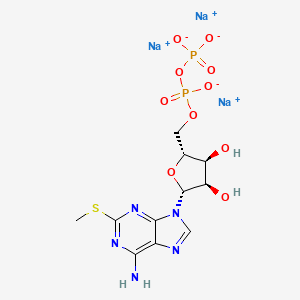

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of agonist molecules is paramount for reproducible and reliable experimental outcomes. This guide provides a detailed analysis of 2-methylthioadenosine diphosphate (2-Mes-ADP), a potent and selective agonist for P2Y purinergic receptors, focusing on its molecular weight and chemical structure elucidation. As a key tool in studying platelet aggregation, neurotransmission, and other physiological processes, the structural integrity and purity of 2-Mes-ADP are critical.[1][2][3][4][5] This document outlines the fundamental properties of 2-Mes-ADP and presents a comprehensive approach to its analytical characterization.

Core Physicochemical Properties of 2-Mes-ADP

2-Mes-ADP is commonly supplied as a trisodium salt, which enhances its stability and solubility in aqueous solutions.[1][3][5] The following table summarizes its key molecular identifiers and properties.

| Property | Value | Source(s) |

| Chemical Name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | [3] |

| Synonyms | 2-MeS-ADP trisodium, 2-Methylthio-ADP trisodium | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₅Na₃O₁₀P₂S | [1][3][6] |

| Molecular Weight | 539.24 g/mol | [1][2][3][6] |

| Exact Mass | 538.96296968 Da | [6] |

| CAS Number | 475193-31-8 | [1][2][3][5][6] |

| IUPAC Name | trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | [6] |

Chemical Structure Analysis

The chemical structure of 2-Mes-ADP is comprised of four key moieties: an adenine core, a ribose sugar, a diphosphate chain, and a methylthio group. The defining feature of this analog is the substitution of a methylthio (-SCH₃) group at the 2-position of the purine ring of adenosine diphosphate (ADP). This modification is crucial for its high potency and selectivity towards specific P2Y receptor subtypes, such as P2Y₁, P2Y₁₂, and P2Y₁₃.[3][5]

Caption: Chemical structure of 2-Mes-ADP.

Experimental Workflow for Structural Verification

To ensure the identity, purity, and structural integrity of a given batch of 2-Mes-ADP, a multi-step analytical workflow is required. This typically involves high-performance liquid chromatography (HPLC) for purity assessment, followed by mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation.

Caption: Analytical workflow for 2-Mes-ADP verification.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The first step in characterizing any small molecule is to assess its purity. HPLC is the gold standard for this purpose due to its high resolution and sensitivity. For a highly polar and charged molecule like 2-Mes-ADP, a reverse-phase ion-pairing method is often the most effective. The ion-pairing agent (e.g., tetrabutylammonium) neutralizes the charge on the phosphate groups, allowing for better retention and separation on a C18 column.

Protocol:

-

Mobile Phase A: 20 mM ammonium acetate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate.

-

Mobile Phase B: Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 275 nm.[5]

-

Sample Preparation: Dissolve 2-Mes-ADP in water to a concentration of 1 mg/mL.

-

Injection Volume: 10 µL.

-

Acceptance Criterion: The purity should be ≥98% as determined by the area of the main peak relative to the total peak area.[3]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides an accurate measurement of the molecular weight, which is a fundamental confirmation of the compound's identity. Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like 2-Mes-ADP as it allows for soft ionization, minimizing fragmentation and preserving the molecular ion. Analysis in negative ion mode is typically more sensitive for phosphate-containing compounds.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Sample Infusion: The effluent from the HPLC can be directly introduced into the MS, or the sample can be infused directly at a concentration of 10 µg/mL in 50:50 water:acetonitrile.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.

-

Expected Ions:

-

[M-H]⁻: ~472.02 (singly charged)

-

[M-2H+Na]⁻: ~494.00 (singly charged, sodium adduct)

-

[M-2H]²⁻: ~235.51 (doubly charged)

-

[M-3H]³⁻: ~156.67 (triply charged)

-

-

Trustworthiness: The experimentally observed mass should be within 5 ppm of the theoretical exact mass of the corresponding ion. This high mass accuracy provides strong confidence in the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the molecular formula, NMR spectroscopy provides the definitive chemical structure by mapping the connectivity of atoms. For a molecule like 2-Mes-ADP, a suite of NMR experiments is necessary to assign all protons, carbons, and phosphorus atoms.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of 2-Mes-ADP in 0.6 mL of deuterium oxide (D₂O).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons. Key expected signals include the aromatic proton on the adenine ring, the anomeric proton of the ribose, and the methyl protons of the methylthio group.

-

¹³C NMR: Shows the signals for all carbon atoms, confirming the presence of the purine, ribose, and methyl carbons.

-

³¹P NMR: This is crucial for analyzing the diphosphate moiety. Two distinct peaks coupled to each other are expected, confirming the P-O-P linkage.

-

2D NMR (COSY, HSQC): These experiments are used to establish connectivity. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings within the ribose ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon.

-

-

Authoritative Grounding: The chemical shifts and coupling constants observed must be consistent with published data for similar purinergic ligands and adenosine analogs.[7][8][9] The combination of these NMR experiments allows for the unambiguous assignment of the entire molecular structure, providing the highest level of confidence in the compound's identity.

Conclusion

The comprehensive analysis of 2-Mes-ADP using a combination of HPLC, high-resolution mass spectrometry, and multi-dimensional NMR spectroscopy provides a self-validating system for confirming its identity, purity, and structure. This rigorous characterization is essential for ensuring the reliability of experimental data in pharmacological and biochemical studies. By following the detailed protocols and understanding the rationale behind each technique, researchers can be confident in the quality of this critical P2Y receptor agonist.

References

-

2-Mes-ADP | C11H14N5Na3O10P2S | CID 52942441 . PubChem, National Institutes of Health. [Link]

-

Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor . Dixon, C. J., et al. British Journal of Pharmacology via PMC, NIH. [Link]

-

Evidence for Two Distinct G-protein-coupled ADP Receptors Mediating Platelet Activation . Jantzen, H. M., et al. Journal of Biological Chemistry. [Link]

-

Mass spectrometric characterization of a series of adenosylated peptides acting as bisubstrate analogs of protein kinases . Ghomashchi, F., et al. Journal of the American Society for Mass Spectrometry via PubMed. [Link]

-

New Paradigms in Purinergic Receptor Ligand Discovery . Jacobson, K. A., et al. Frontiers in Pharmacology via PMC, NIH. [Link]

-

Nuclear magnetic resonance (NMR) analysis of ligand receptor interactions: the cholinergic system--a model . Levy, R., et al. Critical Reviews in Biochemistry and Molecular Biology via PubMed. [Link]

-

Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI . Weinfurtner, D., et al. ACS Chemical Biology. [Link]

-

NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors . Jahnke, W., & Widmer, H. Cellular and Molecular Life Sciences via PubMed. [Link]

-

Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization . Pandy-Szekeres, G., et al. Current Opinion in Structural Biology. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Methylthioadenosine diphosphate trisodium | P2Y agonist | TargetMol [targetmol.com]

- 3. 2-Methylthioadenosine diphosphate trisodium salt | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-Mes-ADP | C11H14N5Na3O10P2S | CID 52942441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear magnetic resonance (NMR) analysis of ligand receptor interactions: the cholinergic system--a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Purinergic Signaling: Unraveling the Agonist Activities of 2-MeS-ADP and 2-MeS-ATP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP), plays a pivotal role in a vast array of physiological and pathological processes. The P2Y family of G protein-coupled receptors (GPCRs) are central to these signaling cascades, and understanding their activation by various agonists is crucial for therapeutic development. This guide provides a detailed technical exploration of two widely used synthetic agonists, 2-methylthioadenosine diphosphate (2-MeS-ADP) and 2-methylthioadenosine triphosphate (2-MeS-ATP), elucidating the key differences in their agonist profiles, receptor interactions, and the downstream signaling pathways they trigger.

The P2Y Receptor Landscape: A Primer

The P2Y receptor family consists of eight distinct subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with a unique tissue distribution and pharmacological profile. These receptors are broadly categorized based on their primary endogenous ligand (adenine or uridine nucleotides) and the G protein they couple to, which dictates the downstream signaling cascade. For the purpose of this guide, we will focus on the ADP-sensitive P2Y receptors: P2Y1, P2Y12, and P2Y13, which are the primary targets for 2-MeS-ADP and, directly or indirectly, for 2-MeS-ATP.

-

P2Y1 Receptor: Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium stores and activates protein kinase C (PKC).

-

P2Y12 and P2Y13 Receptors: Both are coupled to Gi/o, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The Protagonists: 2-MeS-ADP and 2-MeS-ATP

2-MeS-ADP and 2-MeS-ATP are synthetic analogs of the endogenous nucleotides ADP and ATP, respectively. The key modification in both molecules is the addition of a methylthio group at the 2-position of the adenine ring. This chemical alteration confers resistance to degradation by ectonucleotidases, enzymes that rapidly hydrolyze extracellular nucleotides, thus prolonging their signaling activity and making them valuable tools for in vitro and in vivo studies.

Chemical Structures:

| Compound | Chemical Structure |

| 2-MeS-ADP | |

| 2-MeS-ATP |

A Tale of Two Agonists: Comparative Receptor Activity

The fundamental difference in the agonist activity of 2-MeS-ADP and 2-MeS-ATP lies in their inherent selectivity and potency at the ADP-sensitive P2Y receptors. While 2-MeS-ADP is a direct and potent agonist at P2Y1, P2Y12, and P2Y13 receptors, the activity of 2-MeS-ATP is more nuanced and can be influenced by its metabolic conversion to 2-MeS-ADP.

2-MeS-ADP: A Potent, Broad-Spectrum P2Y Agonist

2-MeS-ADP is widely recognized as a potent agonist for the P2Y1, P2Y12, and P2Y13 receptor subtypes.[1][2] Its potency is often significantly higher than that of the endogenous ligand, ADP.[1] This enhanced potency is attributed to the methylthio modification, which not only protects the molecule from degradation but also enhances its affinity for the receptor binding pocket.

2-MeS-ATP: A More Complex Agonist Profile

The agonist activity of 2-MeS-ATP is less straightforward. While it can directly activate some P2Y receptors, its effects, particularly at the ADP-preferring subtypes, are often attributed to its enzymatic conversion to 2-MeS-ADP by ectonucleotidases present on the cell surface.[3]

Studies have shown that 2-MeS-ATP can act as a weak agonist at the P2Y13 receptor.[4] At the P2Y1 receptor, some studies have reported that both 2-MeS-ADP and 2-MeS-ATP are agonists, with experiments designed to minimize the impact of enzymatic degradation still showing activity for 2-MeS-ATP.[3][5] However, other findings suggest that 2-MeS-ATP is a low-efficacy agonist at the human P2Y1 receptor.[6] At the P2Y12 receptor, ATP itself can act as an antagonist, while 2-MeS-ATP's agonist activity is often considered to be a consequence of its hydrolysis to 2-MeS-ADP.[2]

The Critical Role of Ectonucleotidases:

Ectonucleotidases are a family of cell-surface enzymes that sequentially hydrolyze extracellular tri- and diphosphate nucleotides.[7][8] The activity of these enzymes is a critical determinant of the local concentration and duration of action of purinergic ligands. In the context of 2-MeS-ATP, ectonucleotidases can hydrolyze the terminal phosphate group, converting it to 2-MeS-ADP, which can then potently activate P2Y1, P2Y12, and P2Y13 receptors. This metabolic conversion is a crucial consideration when interpreting experimental data obtained with 2-MeS-ATP.

Metabolic conversion of 2-MeS-ATP to 2-MeS-ADP by ectonucleotidases.

Quantitative Comparison of Agonist Potency

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50). The following table summarizes the reported potency values for 2-MeS-ADP at key P2Y receptors. Data for 2-MeS-ATP is less consistently reported due to the confounding factor of its conversion to 2-MeS-ADP.

| Receptor | Agonist | Potency (EC50 / pEC50) | Species | Reference |

| P2Y1 | 2-MeS-ADP | pEC50: 8.29 | Human | [2][9] |

| P2Y12 | 2-MeS-ADP | EC50: 5 nM | Human | [9] |

| P2Y13 | 2-MeS-ADP | EC50: 19 nM | Human | [9] |

| P2Y13 | 2-MeS-ATP | Weak agonist | Human | [4] |

Divergent Signaling Pathways in Action

The differential activation of P2Y receptor subtypes by 2-MeS-ADP and 2-MeS-ATP (directly or via its metabolite) leads to the engagement of distinct intracellular signaling cascades.

Gq-Coupled Signaling via P2Y1

Activation of the P2Y1 receptor by 2-MeS-ADP initiates the Gq pathway. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to a variety of cellular responses, including platelet shape change.[10]

P2Y1 receptor Gq-coupled signaling pathway.

Gi-Coupled Signaling via P2Y12 and P2Y13

Activation of P2Y12 and P2Y13 receptors by 2-MeS-ADP triggers the Gi pathway. The αi subunit of the G protein directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels has various downstream consequences, including the potentiation of platelet aggregation.[11]

P2Y12/P2Y13 receptor Gi-coupled signaling pathway.

Experimental Protocols for Characterizing Agonist Activity

To empirically determine and compare the agonist activities of 2-MeS-ADP and 2-MeS-ATP, a suite of well-established in vitro assays can be employed. The choice of assay depends on the G protein coupling of the receptor of interest.

Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., P2Y1)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon receptor activation by an agonist, the resulting increase in intracellular calcium leads to a significant increase in the fluorescence intensity of the dye, which can be measured in real-time.

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human P2Y1 receptor in a 96-well black, clear-bottom plate and culture overnight to allow for cell adherence.

-

Dye Loading: Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

-

Assay Execution: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject a range of concentrations of the agonist (2-MeS-ADP or 2-MeS-ATP) and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is typically expressed as a ratio over the baseline reading. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Workflow for a calcium mobilization assay.

cAMP Inhibition Assay for Gi-Coupled Receptors (e.g., P2Y12, P2Y13)

This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled receptors.

Principle: Cells expressing the P2Y12 or P2Y13 receptor are first stimulated with an agent that increases basal cAMP levels, such as forskolin. The addition of a Gi-coupled receptor agonist will then inhibit adenylyl cyclase, leading to a decrease in cAMP. This change in cAMP can be quantified using various methods, including competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence).

Step-by-Step Methodology (using HTRF):

-

Cell Culture: Culture cells expressing the P2Y12 or P2Y13 receptor.

-

Cell Stimulation: Resuspend the cells in a stimulation buffer.

-

In a 384-well plate, add the cell suspension, the agonist (2-MeS-ADP or 2-MeS-ATP) at various concentrations, and a fixed concentration of forskolin.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the modulation of cAMP levels.

-

cAMP Detection: Add the HTRF detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration. A decrease in the HTRF ratio corresponds to an increase in intracellular cAMP. For a Gi-coupled agonist, an increase in the HTRF ratio will be observed. From the dose-response curve, the EC50 (or IC50 in the context of inhibiting forskolin-stimulated cAMP) can be determined.

Workflow for a cAMP inhibition assay using HTRF.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of affinity (Ki) of unlabeled ligands.

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³³P]2-MeS-ADP) and varying concentrations of an unlabeled competitor (e.g., unlabeled 2-MeS-ADP or 2-MeS-ATP). The amount of radioligand bound to the receptor is then quantified, and the ability of the unlabeled ligand to displace the radioligand is used to determine its binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y receptor of interest.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³³P]2-MeS-ADP), and a range of concentrations of the unlabeled competitor.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Conclusion: Choosing the Right Tool for the Job

For researchers and drug development professionals, the choice between these two agonists depends on the specific experimental goals. 2-MeS-ADP is the preferred tool for directly and potently activating P2Y1, P2Y12, and P2Y13 receptors. The use of 2-MeS-ATP may be more relevant in studies where the interplay between ATP, ADP, and ectonucleotidase activity is being investigated. A thorough understanding of their differential activities and the signaling pathways they engage is essential for advancing our knowledge of purinergic signaling and for the development of novel therapeutics targeting this important class of receptors.

References

-

Chai, Y., et al. (2018). Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. PubMed. [Link]

-

Al-Hourani, B. J., & Ralevic, V. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International Journal of Molecular Sciences, 22(7), 3507. [Link]

-

Dixon, C. J., et al. (2000). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor. British Journal of Pharmacology, 130(3), 637–642. [Link]

- Palmer, R. K., et al. (1998). Agonist and antagonist properties of 2-methylthio-ATP and 2-methylthio-ADP at the human P2Y1 receptor. British Journal of Pharmacology, 124(6), 1231–1237.

-

von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(11), 1317–1329. [Link]

-

Mundell, S. J., & Kelly, E. (2011). P2Y nucleotide receptors: promise of therapeutic applications. British Journal of Pharmacology, 164(2), 328–342. [Link]

-

Dixon, C. J., et al. (2000). Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor. PubMed. [Link]

-

Gurbel, P. A., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6757. [Link]

- Hechler, B., et al. (1998). The P2Y1 receptor is necessary for the full platelet aggregation induced by 2-methylthio-ADP but not by ADP.

-

Zhang, J., et al. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 119–122. [Link]

- Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological Reviews, 58(3), 281–341.

- Cattaneo, M. (2015). The P2Y12 Receptor.

-

Daniel, J. L., et al. (1998). Molecular basis for ADP-induced platelet activation. II. The P2Y1 receptor mediates ADP-induced intracellular calcium mobilization and shape change in platelets. The Journal of Biological Chemistry, 273(4), 2024–2029. [Link]

-

HTRF. (n.d.). How to run a cAMP HTRF assay. YouTube. [Link]

-

Stojkovic, S., & Tomic, M. (2010). Release and extracellular metabolism of ATP by ecto-nucleotidase eNTPDase 1–2 in hypothalamic and pituitary cells. Pflügers Archiv - European Journal of Physiology, 459(4), 635–646. [Link]

-

Zhang, J., et al. (2014). Agonist-bound structure of the human P2Y12 receptor. PubMed Central. [Link]

-

van Giezen, J. J., & Humphries, R. G. (2009). Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of Thrombosis and Haemostasis, 7(9), 1556–1565. [Link]

- Jacobson, K. A., et al. (2020). P2Y receptor antagonists: recent progress and future directions. Biochemical Pharmacology, 178, 114068.

- Abbracchio, M. P., et al. (2003). The P2Y13 receptor is a novel ADP receptor that couples to Gi and is involved in the regulation of HDL endocytosis. The Journal of Biological Chemistry, 278(48), 48437–48444.

-

Di Virgilio, F., et al. (2018). Ectonucleotidases in Acute and Chronic Inflammation. Trends in Pharmacological Sciences, 39(8), 737–751. [Link]

- Kennedy, C. (2017). P2Y1 receptor signalling in the vasculature. British Journal of Pharmacology, 174(12), 1887–1895.

-

Erb, L., & Weisman, G. A. (2012). Coupling of P2Y receptors to G proteins and other signaling pathways. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(6), 789–803. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Selective P2Y Purinergic Receptor Agonist 2-MesADP Enhances Locomotor Recovery after Acute Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]

- 8. Hydrolysis of Extracellular ATP by Ectonucleoside Triphosphate Diphosphohydrolase (ENTPD) Establishes the Set Point for Fibrotic Activity of Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecular basis for ADP-induced platelet activation. II. The P2Y1 receptor mediates ADP-induced intracellular calcium mobilization and shape change in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 2-Mes-ADP in Purinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP), a critical tool in the study of purinergic signaling. We will delve into its mechanism of action, its pivotal role in elucidating the function of P2Y receptors, particularly P2Y12, and its application in experimental protocols that form the bedrock of thrombosis research and antithrombotic drug development.

Section 1: The Landscape of Purinergic Signaling and the P2Y12 Receptor

Purinergic signaling is a fundamental mode of extracellular communication mediated by nucleotides and nucleosides such as ATP and ADP. These molecules act as signaling messengers by binding to specific purinergic receptors, which are broadly classified into P1 (adenosine-responsive) and P2 (ATP/ADP-responsive) families. The P2Y receptor family, a group of G protein-coupled receptors (GPCRs), is central to a vast array of physiological processes.

Among these, the P2Y12 receptor holds a position of paramount importance, primarily for its indispensable role in hemostasis and thrombosis.[1][2][3] Found predominantly on the surface of platelets, the P2Y12 receptor is activated by its endogenous ligand, adenosine diphosphate (ADP).[4][5] This activation is a critical step in the amplification of platelet response and the formation of a stable blood clot.[1][4]